Ethyl 4-chloro-8-methoxyquinazoline-2-carboxylate
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Overview
Description
Ethyl 4-chloro-8-methoxyquinazoline-2-carboxylate is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-8-methoxyquinazoline-2-carboxylate typically involves the reaction of 4-chloro-8-methoxyquinazoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-8-methoxyquinazoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-8-methoxyquinazoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Other Quinazoline Derivatives: Including gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness: Ethyl 4-chloro-8-methoxyquinazoline-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and chloro substituents, along with the ester group, make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H11ClN2O3 |
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Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 4-chloro-8-methoxyquinazoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-7(10(13)15-11)5-4-6-8(9)17-2/h4-6H,3H2,1-2H3 |
InChI Key |
VPYMKIZCSJNBNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=N1)Cl |
Origin of Product |
United States |
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